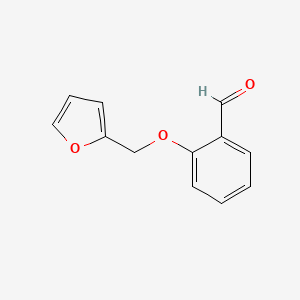

2-(Furan-2-ylmethoxy)benzaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

76836-66-3 |

|---|---|

Molecular Formula |

C12H10O3 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

2-(furan-2-ylmethoxy)benzaldehyde |

InChI |

InChI=1S/C12H10O3/c13-8-10-4-1-2-6-12(10)15-9-11-5-3-7-14-11/h1-8H,9H2 |

InChI Key |

YNKZCUOWSLDXER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCC2=CC=CO2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Foundational Synthesis Approaches

The most direct methods for the synthesis of 2-(Furan-2-ylmethoxy)benzaldehyde involve the formation of the ether bond as the key step. These approaches typically start with precursors that already contain the furan (B31954) and benzaldehyde (B42025) moieties, or their close derivatives.

Etherification and Alkylation Strategies

The Williamson ether synthesis is a cornerstone of ether formation and represents a highly feasible and widely used method for preparing asymmetrical ethers like this compound. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide.

The primary route involves the reaction of salicylaldehyde (2-hydroxybenzaldehyde) with a furfuryl derivative possessing a good leaving group, such as furfuryl chloride or bromide. The reaction is typically carried out in the presence of a base, which deprotonates the phenolic hydroxyl group of salicylaldehyde to form the more nucleophilic phenoxide ion.

Reaction Scheme:

| Reactant 1 | Reactant 2 | Base | Solvent | General Conditions |

|---|---|---|---|---|

| Salicylaldehyde | 2-(Chloromethyl)furan | Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃) | Acetone (B3395972), DMF, or Ethanol | Reflux or stirring at room temperature |

| Salicylaldehyde | Furfuryl alcohol (activated) | - | - | Mitsunobu reaction conditions |

Another viable etherification strategy is the Mitsunobu reaction. This method allows for the direct coupling of an alcohol with a pronucleophile, in this case, furfuryl alcohol and salicylaldehyde, respectively. The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A key feature of the Mitsunobu reaction is that it proceeds with inversion of stereochemistry at the alcohol carbon, although this is not relevant for the achiral furfuryl alcohol.

Condensation Reactions Involving Aldehyde Precursors

While direct condensation to form the ether linkage in this compound is not a standard or common synthetic route, related condensation reactions are fundamental in organic synthesis. For instance, the reaction of aldehydes with phenols can lead to the formation of various condensation products, but typically not ethers of this nature under simple conditions. Acid-catalyzed condensation of furfuryl alcohol with itself or other furans can occur, but this does not lead to the target benzaldehyde derivative. Therefore, this approach is less practical for the specific synthesis of this compound compared to etherification strategies.

Multi-Step Synthetic Sequences

Functional Group Interconversions and Derivatization

A plausible multi-step synthesis could begin with the etherification of phenol with a furfuryl halide to form phenyl furfuryl ether. This intermediate would then undergo a formylation reaction to introduce the aldehyde group at the ortho position of the phenyl ring.

Synthesis of Precursors:

Furfuryl Chloride: This can be prepared from the more readily available furfuryl alcohol by reaction with a chlorinating agent like thionyl chloride (SOCl₂) or concentrated hydrochloric acid.

Phenyl Furfuryl Ether: Synthesized via a Williamson ether synthesis between phenol and furfuryl chloride, using a base such as sodium hydroxide.

Selective Aldehyde Formation and Manipulation

Once phenyl furfuryl ether is synthesized, the aldehyde group can be introduced onto the benzene (B151609) ring using various named reactions that are effective for the formylation of electron-rich aromatic compounds. The furfuryloxy group is an ortho, para-directing group.

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate activated aromatic rings.

Duff Reaction: This method employs hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid (e.g., boric acid and glycerol or acetic acid) to achieve ortho-formylation of phenols. While the substrate is an ether, the principle of activating the aromatic ring applies.

Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols using chloroform (B151607) (CHCl₃) in a basic solution. Similar to the Duff reaction, its direct applicability to the ether might be limited, but it is a key method for selective ortho-aldehyde formation on phenolic substrates.

| Reaction | Formylating Agent | Typical Substrate | Key Features |

|---|---|---|---|

| Vilsmeier-Haack | Vilsmeier reagent (e.g., POCl₃/DMF) | Electron-rich arenes | Mild conditions, good for many heterocycles |

| Duff Reaction | Hexamethylenetetramine (HMTA) | Phenols | Ortho-selective formylation |

| Reimer-Tiemann | Chloroform (CHCl₃) and base | Phenols | Ortho-formylation via a dichlorocarbene intermediate |

Stereoselective Synthesis Approaches (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral and therefore does not have stereoisomers. However, stereoselective synthesis would become relevant for the preparation of chiral derivatives, for instance, if a substituent on the furan or benzene ring creates a chiral center, or if the molecule is part of a larger chiral structure.

Strategies for the enantioselective synthesis of chiral furan-containing compounds often involve:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction. For example, a chiral ligand in a metal-catalyzed cross-coupling reaction to form a C-C bond that introduces chirality.

Use of Chiral Pool Starting Materials: Employing naturally occurring chiral molecules, such as carbohydrates, as starting materials to build the desired chiral furan derivative.

Chiral Auxiliaries: Attaching a chiral auxiliary to an achiral precursor to direct a subsequent reaction to proceed stereoselectively. The auxiliary is then removed in a later step.

For a hypothetical chiral derivative of this compound, a stereoselective approach might involve an asymmetric hydroarylation to form a chiral center on a precursor molecule.

Optimization of Reaction Conditions and Catalyst Selection in the Synthesis of this compound

The synthesis of this compound, a molecule of interest in various chemical research areas, is predominantly achieved through the Williamson ether synthesis. This classical organic reaction involves the coupling of an alcohol with an alkyl halide in the presence of a base. In the case of this compound, this translates to the reaction of 2-hydroxybenzaldehyde with a 2-(halomethyl)furan, most commonly 2-(chloromethyl)furan or 2-(bromomethyl)furan. The efficiency and yield of this synthesis are highly dependent on the careful optimization of reaction parameters, including the choice of base, solvent, temperature, and the potential use of a catalyst.

Detailed research into the optimization of these conditions for this specific ether is not extensively documented in publicly available literature. However, by drawing parallels from established protocols for similar aryl ethers and general principles of the Williamson ether synthesis, key parameters for optimization can be identified. The primary goal is to maximize the nucleophilic substitution (SN2) reaction between the phenoxide ion of 2-hydroxybenzaldehyde and the furfuryl halide, while minimizing side reactions.

Influence of the Base and Solvent System

The choice of base is critical for the deprotonation of the phenolic hydroxyl group of 2-hydroxybenzaldehyde to form the more nucleophilic phenoxide ion. The strength and solubility of the base, in conjunction with the chosen solvent, dictate the reaction rate and yield.

Commonly employed bases for this type of synthesis include alkali metal carbonates (e.g., potassium carbonate, cesium carbonate) and hydroxides (e.g., sodium hydroxide, potassium hydroxide). Stronger bases like sodium hydride (NaH) can also be used, particularly in aprotic solvents, to ensure complete deprotonation.

The solvent plays a crucial role in solvating the reactants and influencing the reaction mechanism. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often preferred for Williamson ether syntheses as they can effectively solvate the cation of the base while leaving the nucleophilic anion relatively free, thus accelerating the SN2 reaction.

For instance, a common procedure for the synthesis of analogous aryl ethers, such as 2-(allyloxy)benzaldehyde, involves the use of potassium carbonate (K2CO3) as the base in a solvent like DMF at ambient temperature. This combination provides a good balance of reactivity and ease of handling, often leading to high yields.

Role of Temperature and Reaction Time

The reaction temperature is another key variable that must be optimized. Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can promote side reactions, such as elimination or decomposition of the reactants or products. The optimal temperature is therefore a compromise between achieving a reasonable reaction rate and maintaining high selectivity towards the desired ether. For many Williamson ether syntheses of this type, temperatures ranging from room temperature to around 80-100 °C are typical. The reaction time is monitored to ensure the completion of the reaction, which can range from a few hours to overnight, depending on the other conditions.

Catalyst Selection: The Role of Phase-Transfer Catalysis

To enhance the reaction rate and efficiency, particularly when dealing with heterogeneous reaction mixtures (e.g., a solid base in a liquid organic phase), phase-transfer catalysts (PTCs) are often employed. PTCs are typically quaternary ammonium or phosphonium salts (e.g., tetrabutylammonium bromide, TBAB) that facilitate the transfer of the anionic nucleophile from the solid or aqueous phase to the organic phase where the alkyl halide is located.

The use of a PTC can lead to several advantages, including:

Increased reaction rates, allowing for milder reaction conditions (e.g., lower temperatures).

Improved yields by minimizing side reactions.

The ability to use less expensive and less hazardous inorganic bases.

Applicability in biphasic solvent systems, which can simplify product work-up.

While specific data on the use of PTCs for the synthesis of this compound is scarce, the principles of phase-transfer catalysis are well-established for Williamson ether syntheses and represent a key area for optimization.

Hypothetical Optimization Data

Table 1: Effect of Base and Solvent on the Yield of this compound

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | DMF | 25 | 24 | 75 |

| 2 | K₂CO₃ | Acetonitrile | 80 | 12 | 82 |

| 3 | Cs₂CO₃ | DMF | 25 | 18 | 85 |

| 4 | NaOH | DMSO | 50 | 8 | 68 |

| 5 | NaH | THF | 65 | 6 | 90 |

Table 2: Optimization of Catalyst and Reaction Conditions

| Entry | Base | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | Toluene/H₂O | None | 100 | 24 | 40 |

| 2 | K₂CO₃ | Toluene/H₂O | TBAB (5) | 80 | 12 | 88 |

| 3 | K₂CO₃ | Toluene/H₂O | TBAB (10) | 80 | 8 | 92 |

| 4 | K₂CO₃ | Dichloromethane/H₂O | Aliquat 336 (5) | 40 | 16 | 85 |

Disclaimer: The data presented in the tables above is hypothetical and for illustrative purposes only. It is intended to demonstrate the type of information that would be gathered during an optimization study for the synthesis of this compound. This data is not based on actual experimental results found in the searched literature.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of 2-(Furan-2-ylmethoxy)benzaldehyde provides specific chemical shifts and coupling patterns that are characteristic of its unique proton environments. In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aldehydic proton (CHO) appears as a singlet at approximately 10.06 ppm. The aromatic protons on the benzaldehyde (B42025) ring and the protons on the furan (B31954) ring exhibit signals in the aromatic region of the spectrum. The methylene (B1212753) protons (CH₂) of the ether linkage are observed as a singlet around 5.16 ppm. The distinct chemical shifts for the furan and benzene (B151609) ring protons allow for their unambiguous assignment. rsc.org

Interactive Data Table: ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic H | 10.06 | Singlet |

| Aromatic H (Benzene) | 7.95-7.15 | Multiplet |

| Furan H | 7.42, 6.45, 6.38 | Multiplets |

| Methylene H (-OCH₂-) | 5.16 | Singlet |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound shows a characteristic signal for the carbonyl carbon of the aldehyde group at approximately 189.7 ppm. The carbon atoms of the benzene and furan rings appear in the range of 111 to 161 ppm. The methylene carbon of the ether linkage gives a signal around 65.4 ppm. rsc.org

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aldehydic C=O | 189.7 |

| Aromatic/Furan C | 111.3 - 161.0 |

| Methylene C (-OCH₂-) | 65.4 |

Deuterium (B1214612) Nuclear Magnetic Resonance (²H NMR) Studies for Isotopic Labeling

While specific ²H NMR studies on this compound are not extensively reported in the literature, deuterium labeling is a valuable technique for elucidating reaction mechanisms and understanding metabolic pathways. mdpi.com In the context of this compound, selective deuteration of the aldehydic proton or specific positions on the aromatic or furan rings could be achieved. mdpi.comresearchgate.net ²H NMR would then be used to confirm the position and extent of deuterium incorporation, providing insights into the reactivity of different sites within the molecule. For instance, a study on furan-2-carbaldehyde-d demonstrated the use of ²H NMR to confirm a high degree of deuteration. mdpi.com Such studies are instrumental in mechanistic investigations. pascal-man.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on this compound would reveal correlations between protons that are coupled to each other, typically over two or three bonds. This would help in assigning the protons on the benzene and furan rings by identifying their neighboring protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. sdsu.edu For this compound, an HSQC spectrum would link each proton signal to the signal of the carbon atom it is attached to, confirming the assignments made from the 1D spectra. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the methylene protons (-OCH₂-) and the carbons of both the furan and benzene rings, confirming the ether linkage. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound exhibits a strong absorption band characteristic of the aldehyde C=O stretching vibration, typically appearing around 1680-1700 cm⁻¹. The C-O-C stretching of the ether linkage would be observed in the region of 1250-1000 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the benzene and furan rings would give rise to bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Raman spectroscopy provides complementary information. The C=O stretch is also observable in the Raman spectrum, as are the characteristic vibrations of the aromatic and furan rings. A comparative analysis of IR and Raman spectra can help in a more complete assignment of the vibrational modes of the molecule. For related molecules like 2-methoxybenzaldehyde (B41997), detailed vibrational analyses have been conducted using both experimental and theoretical methods. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For this compound (C₁₂H₁₀O₃), the expected exact mass is approximately 202.06 g/mol . The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern provides a fingerprint of the molecule. Key fragmentation pathways would likely involve the cleavage of the ether bond and the loss of the formyl group.

Common fragments would include:

A fragment corresponding to the furfuryl cation (C₅H₅O⁺), with a mass-to-charge ratio (m/z) of 81.

A fragment resulting from the loss of the furan-2-ylmethoxy group, leading to a benzoyl cation (C₇H₅O⁺) at m/z 105.

Loss of the formyl radical (CHO) from the molecular ion, resulting in an ion at m/z 173.

Analysis of these fragmentation patterns, often aided by high-resolution mass spectrometry to determine the elemental composition of the fragments, provides conclusive evidence for the structure of this compound. docbrown.infocopernicus.org

Electronic Absorption Spectroscopy (UV-Vis)

The UV-Vis spectrum of benzaldehyde and its derivatives typically displays two main absorption bands in the 220–360 nm region. cdnsciencepub.com The more intense band, often referred to as the B-band (for Benzenoid), appears at a shorter wavelength and is attributed to a π → π* transition within the benzene ring. For benzaldehyde itself in cyclohexane, this band is observed around 242 nm. cdnsciencepub.com A second, less intense band, known as the C-band (for Carbonyl), is found at a longer wavelength and is associated with the n → π* transition of the formyl group's carbonyl. cdnsciencepub.com In benzaldehyde, this band is weaker and appears around 280-290 nm. cdnsciencepub.com

The introduction of an alkoxy substituent at the ortho position, such as in 2-methoxybenzaldehyde, influences these transitions. The NIST spectral database for 2-methoxybenzaldehyde shows distinct absorption maxima. nist.govnist.gov These bands are generally assigned to π → π* transitions. The presence of the methoxy (B1213986) group, an auxochrome, can cause a bathochromic (red) shift of the B-band due to electronic delocalization.

Table 1: Representative UV-Vis Absorption Maxima for Benzaldehyde and an Analogous Compound

| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent | Reference |

|---|---|---|---|---|

| Benzaldehyde | ~242 | ~281 | Cyclohexane | cdnsciencepub.com |

| 2-Methoxybenzaldehyde | ~251 | ~318 | Not Specified | nist.gov |

X-ray Crystallography for Solid-State Molecular Geometry

While a crystal structure for this compound has not been specifically reported, the solid-state molecular geometry can be reliably inferred from the crystallographic data of the closely related analogue, 2-(benzyloxy)benzaldehyde. nih.gov The substitution of the benzyl (B1604629) group with a furfuryl group is not expected to cause a major alteration in the fundamental crystal packing and conformational preferences of the benzaldehyde portion of the molecule.

The geometry of the benzaldehyde ring itself is expected to be largely planar. The bond lengths and angles within the benzene ring and the formyl group will be consistent with those observed for other benzaldehyde derivatives. For instance, gas-phase electron diffraction studies of benzaldehyde show a C=O bond length of approximately 1.212 Å and a C-C(aldehyde) bond length of about 1.479 Å. nih.gov In the solid state, intermolecular interactions may lead to slight variations in these parameters. The crystal packing is likely to be stabilized by a network of weak intermolecular interactions, such as C-H···O hydrogen bonds, involving the aldehyde and ether oxygen atoms.

Table 2: Crystallographic Data for the Analogous Compound 2-(Benzyloxy)benzaldehyde

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₄H₁₂O₂ | nih.gov |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| a (Å) | 15.34 | |

| b (Å) | 6.16 | |

| c (Å) | 12.21 | |

| β (°) | 108.6 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

DFT calculations serve as the foundation for understanding a molecule's behavior at the electronic level.

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier orbitals, a range of quantum chemical descriptors can be calculated. These include electronegativity, chemical hardness and softness, and the electrophilicity index. These indices provide a quantitative measure of the molecule's reactivity, helping to predict its behavior in chemical reactions.

Spectroscopic Property Prediction

Computational methods can simulate various types of spectra, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis). By comparing these predicted spectra with experimentally obtained data, researchers can confirm the molecular structure and the accuracy of the computational model. For example, DFT calculations are routinely used to predict vibrational frequencies (IR spectra) for furan (B31954) and benzaldehyde (B42025) derivatives, which aids in the assignment of experimental spectral bands.

While the principles of these computational methods are well-established, their specific application to 2-(Furan-2-ylmethoxy)benzaldehyde has not been documented in the available literature. Therefore, the generation of detailed, quantitative data for this particular compound is not possible without conducting novel research.

Solvent Effects and Solvation Models

Theoretical investigations into the solvent effects on this compound focus on understanding how the polarity and specific interactions of the solvent medium influence the molecule's conformational equilibrium and electronic characteristics. These studies are crucial as changes in the solvent can lead to significant shifts in reaction outcomes and spectroscopic signatures.

The primary methods for modeling these solvent effects fall into two main categories: implicit and explicit solvation models.

When applied to this compound, these models are used to calculate the relative energies of different conformers in various solvents. The stability of a particular conformer can be significantly influenced by its dipole moment and the polarity of the solvent. For example, a more polar conformer will be preferentially stabilized in a high-dielectric solvent like water compared to a nonpolar solvent like hexane.

Explicit Solvation Models: For a more detailed understanding, explicit solvation models are employed. In this approach, a number of individual solvent molecules are included in the computational model, surrounding the solute molecule. This allows for the investigation of specific short-range interactions, such as hydrogen bonding, which are not fully accounted for in implicit models. While computationally more demanding, this method can provide a more accurate picture of the local solvent structure around the solute. Research on the conformational analysis of 2-isopropyl-5-methoxy-5-methyl-1,3,2-dioxaborinane in chloroform (B151607) highlighted the importance of including a specific number of explicit solvent molecules to accurately reproduce experimental NMR data. ijstr.org

For this compound, explicit solvent models would be particularly useful in protic solvents like alcohols, where hydrogen bonding between the solvent and the oxygen atoms of the ether and aldehyde groups could play a significant role in determining the preferred conformation.

Research Findings on Analogous Systems:

While direct computational studies on this compound are not extensively available, research on analogous compounds provides valuable insights. For instance, computational studies on 2-methoxybenzaldehyde (B41997), a structurally related compound, have been performed to understand its conformational preferences. These studies show that the relative orientation of the methoxy (B1213986) and aldehyde groups is influenced by the solvent.

Furthermore, studies on furan-containing compounds have demonstrated the significant impact of solvent polarity on their electronic properties. The electron-rich nature of the furan ring can lead to pronounced solvatochromic shifts in its electronic spectra.

The table below illustrates the kind of data that would be generated in a computational study of this compound, showing the calculated relative energies and dipole moments of different conformers in various solvents. The conformers would be defined by the dihedral angles around the C-O-C-C bond of the ether linkage.

Table 1: Illustrative Calculated Properties of this compound Conformers in Different Solvents

| Solvent (Dielectric Constant) | Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Gas Phase (1.0) | Planar | 0.00 | 2.5 |

| Twisted | 1.20 | 3.1 | |

| Hexane (1.9) | Planar | 0.00 | 2.6 |

| Twisted | 1.15 | 3.2 | |

| Dichloromethane (8.9) | Planar | 0.25 | 2.8 |

| Twisted | 0.00 | 3.8 | |

| Acetonitrile (37.5) | Planar | 0.50 | 3.0 |

| Twisted | 0.00 | 4.2 | |

| Water (78.4) | Planar | 0.65 | 3.2 |

| Twisted | 0.00 | 4.5 |

Note: This table is illustrative and based on expected trends for analogous molecules. The "Planar" and "Twisted" conformers refer to the relative orientation of the furan and benzaldehyde rings.

The data in the illustrative table shows that in the gas phase and nonpolar solvents, a less polar "planar" conformer might be more stable. However, as the solvent polarity increases, a more polar "twisted" conformer with a higher dipole moment becomes preferentially stabilized. This shift in conformational equilibrium can have a profound impact on the molecule's reactivity and spectroscopic properties. For instance, the UV-Vis absorption spectrum of the molecule would be expected to show a shift depending on the predominant conformer in a given solvent.

Chemical Reactivity and Transformation Pathways

Reactions of the Aldehyde Functionality

The aldehyde group is a versatile functional group known for its susceptibility to nucleophilic attack and its ability to participate in condensation, oxidation, and reduction reactions.

The aldehyde group of 2-(Furan-2-ylmethoxy)benzaldehyde readily undergoes condensation reactions with primary amines and enolizable carbonyl compounds.

Schiff Base Formation: In a reaction first described by Hugo Schiff, aldehydes react with primary amines to form imines, commonly known as Schiff bases. nih.gov This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration. For this compound, the reaction with a primary amine (R-NH₂) would yield the corresponding N-substituted imine. These reactions are foundational in the synthesis of various organic compounds and ligands for metal complexes. nih.govderpharmachemica.comresearchgate.net Schiff bases are a significant class of compounds with a broad spectrum of biological activities. derpharmachemica.comnih.govresearchgate.net The general structure of a Schiff base contains an azomethine or imino group (-HC=N-). nih.gov

Aldol (B89426) Condensation: The aldehyde can also react with ketones or other aldehydes that possess an α-hydrogen in the presence of an acid or base catalyst, a process known as aldol condensation. researchgate.netresearchgate.net This reaction begins with the formation of an enolate from the ketone (e.g., acetone), which then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol addition product can then undergo dehydration (crotonic condensation) to yield an α,β-unsaturated ketone. osti.gov For instance, the reaction of furfural (B47365) (a related furan (B31954) aldehyde) with acetone (B3395972) initially forms an alcohol adduct which then rapidly dehydrates. osti.gov A potential side reaction in base-catalyzed condensations involving aldehydes without α-hydrogens is the Cannizzaro reaction. osti.govcore.ac.uk

Table 1: Examples of Condensation Reactions

| Reaction Type | Reactant | Product Type |

|---|---|---|

| Schiff Base Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Aldol Condensation | Acetone (in base) | α,β-Unsaturated Ketone |

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid. Standard oxidizing agents can achieve this transformation, converting this compound into 2-(furan-2-ylmethoxy)benzoic acid. However, the reaction conditions must be chosen carefully due to the presence of the electron-rich furan ring, which can also be susceptible to oxidation. Studies on related furan-containing compounds, such as 5-hydroxymethyl-2-furfural (HMF), show that oxidation to 2,5-furandicarboxylic acid (FDCA) is a key transformation in converting biomass to valuable chemicals. elsevierpure.com Catalytic systems, often involving metals like cobalt, manganese, or ruthenium in the presence of oxygen, are employed for such oxidations. elsevierpure.comgoogle.com

Table 2: Oxidation of the Aldehyde Group

| Starting Material | Product |

|---|---|

| This compound | 2-(Furan-2-ylmethoxy)benzoic acid |

The aldehyde group is easily reduced to a primary alcohol. This transformation can be accomplished using a variety of reducing agents. The most common laboratory-scale reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction of this compound yields (2-(furan-2-ylmethoxy)phenyl)methanol. This reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.

Table 3: Reduction of the Aldehyde Group

| Starting Material | Reducing Agent | Product |

|---|---|---|

| This compound | NaBH₄ or LiAlH₄ | (2-(Furan-2-ylmethoxy)phenyl)methanol |

The reactions described above—condensation, and reduction—all begin with a common mechanistic step: nucleophilic addition to the carbonyl carbon. The polarity of the carbon-oxygen double bond renders the carbonyl carbon electrophilic and thus susceptible to attack by a wide range of nucleophiles. Besides amines and hydrides, other nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and cyanide ions can add to the aldehyde, leading to the formation of secondary alcohols and cyanohydrins, respectively. These addition products are often stable intermediates that can be isolated or used in further synthetic steps.

Reactions of the Furan Heterocycle

The furan ring is an electron-rich aromatic heterocycle that exhibits distinct reactivity, primarily involving electrophilic substitution.

Furan is significantly more reactive towards electrophiles than benzene (B151609). chemicalbook.com Electrophilic substitution on the furan ring proceeds much faster and under milder conditions compared to benzene. pearson.compearson.com The reaction typically occurs preferentially at the C2 (or α) position, as the carbocation intermediate formed by attack at this position is better stabilized by resonance (three resonance structures) compared to attack at the C3 (or β) position (two resonance structures). chemicalbook.comquora.com

In this compound, the C2 position of the furan ring is already substituted with the methoxybenzyl group. Therefore, any subsequent electrophilic aromatic substitution on the furan moiety would be directed to the other α-position, C5. It is crucial to use mild, non-acidic conditions for these reactions, as strong acids can cause polymerization or ring-opening of the furan heterocycle. matanginicollege.ac.in

Table 4: Regioselectivity of Electrophilic Substitution on the Furan Ring

| Starting Material | Reaction Type | Expected Major Product |

|---|---|---|

| This compound | Halogenation (e.g., Br₂ in dioxane) | 2-((5-Bromofuran-2-yl)methoxy)benzaldehyde |

| This compound | Nitration (e.g., Acetyl nitrate) | 2-((5-Nitrofuran-2-yl)methoxy)benzaldehyde |

Ring Transformations and Cycloaddition Reactions

The furan ring within this compound is a versatile diene and can participate in a variety of cycloaddition reactions. These reactions are pivotal in synthetic chemistry for constructing complex cyclic structures. nih.gov The furan can engage in [4+2] cycloadditions (Diels-Alder reactions), [3+2] cycloadditions with 1,3-dipoles, and photochemical [2+2] cycloadditions (Paternò-Büchi reaction). nih.govresearchgate.netrsc.org

In a Diels-Alder reaction, the furan ring acts as the diene component, reacting with a dienophile to form an oxanorbornene adduct. Furthermore, benzynes, highly reactive intermediates, can be trapped by furans in a [4+2] cycloaddition. nih.gov The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl group and an alkene. researchgate.netresearchgate.net In the case of this compound, this could occur intermolecularly or, more significantly, intramolecularly between the benzaldehyde's carbonyl group and the furan's double bond to yield a complex, fused oxetane (B1205548) structure. The regioselectivity of such reactions is often dictated by the stability of the intermediate biradicals formed upon photoexcitation. researchgate.net

Below is a table summarizing potential cycloaddition reactions for the furan moiety.

| Reaction Type | Reactant Partner | Potential Product |

| [4+2] Cycloaddition (Diels-Alder) | Maleimide (B117702), Alkynes, Benzynes | Oxanorbornene derivatives |

| [3+2] Cycloaddition | Azides, Nitrones | Fused heterocyclic systems |

| [2+2] Cycloaddition (Paternò-Büchi) | Aldehyde/Ketone (intermolecular) | Oxetane adducts |

| Intramolecular [2+2] Cycloaddition | Benzaldehyde (B42025) moiety | Fused polycyclic oxetane |

Oxidation of the Furan Moiety

The furan ring is susceptible to oxidation, a reaction that can lead to a variety of useful synthetic intermediates. researchgate.net The oxidation of furans can proceed through several pathways, depending on the oxidant and reaction conditions. thieme-connect.de A common method involves reaction with singlet oxygen, generated photochemically, which engages in a [4+2] cycloaddition to form an endoperoxide (ozonide-like) intermediate. thieme-connect.de This intermediate is unstable and can be converted into various products, such as 1,4-enediones, butenolides, or hemiacetals, upon treatment with different reagents. thieme-connect.de

In a biological context, cytochrome P450 enzymes can catalyze the oxidation of the furan ring. nih.gov This bioactivation process typically forms highly reactive electrophilic intermediates, such as epoxides or unsaturated dicarbonyls (cis-enediones). nih.gov These reactive metabolites are known to alkylate cellular macromolecules. nih.gov For furan-containing compounds, this metabolic oxidation is a critical step that often dictates their toxicity. nih.gov

The table below outlines the major products resulting from furan oxidation.

| Oxidizing Agent/System | Intermediate | Major Product(s) |

| Singlet Oxygen (¹O₂) | Endoperoxide | 1,4-Enediones, Butenolides, Hydroperoxides |

| Cytochrome P450 Enzymes | Epoxide or cis-Enedione | Reactive aldehydes (e.g., butenedial) |

| Chemical Oxidants (e.g., NBS, MCPBA) | Various | 1,4-Dicarbonyl compounds, Carboxylic acids |

Reactions Involving the Ether Linkage

The ether bond in this compound represents another site for chemical transformation.

Intramolecular Cyclization and Rearrangement Processes

The proximity of the furan and benzaldehyde-substituted phenyl rings allows for various intramolecular reactions, leading to the formation of new, often complex, heterocyclic systems. These processes can be triggered by acid, base, or metal catalysts.

Examples from related systems include the copper-catalyzed intramolecular cyclization of 2-alkynyl phenols to form benzo[b]furans and the ytterbium-catalyzed intramolecular [3+2] cycloaddition of furylcarbinols with azides to construct fused triazoles. rsc.orgnih.gov These reactions highlight the utility of intramolecular strategies in building molecular complexity from furan-containing precursors. An approach based on the oxidative dearomatization of a furan ring has been shown to lead to cyclization, forming new furan rings. nih.gov

Sigmatropic rearrangements, such as the researchgate.netthieme-connect.de sigmatropic rearrangement, are another class of intramolecular processes that could potentially occur. rsc.org For this compound, a hypothetical intramolecular cyclization could be envisioned where a nucleophilic attack from the furan ring onto the activated aldehyde carbonyl group, or a related derivative, initiates the formation of a new ring. Quantum chemical studies on the cyclization of similar structures, like 2-benzyloxyphenyl trimethylsilyl (B98337) ketone, support the feasibility of such intramolecular pathways. researchgate.net

Catalytic Conversions and Reaction Mechanisms

Catalysts play a crucial role in directing the transformation of this compound, enabling selective reactions and influencing reaction mechanisms. The choice of catalyst can determine which of the several possible reaction pathways is favored.

For instance, in multicomponent reactions involving similar structures like 2-(phenylethynyl)benzaldehyde, different catalysts can selectively produce distinct products. rsc.org Zirconium(IV) chloride was found to be efficient for forming an isoquinoline (B145761) ring, while silver acetate (B1210297) selectively catalyzed the synthesis of a 2H-isoindol-1-ylphosphine oxide. rsc.org This demonstrates how catalyst choice can dictate the outcome of complex transformations.

In the context of biotransformations, NAD(P)H-dependent aldehyde/alcohol oxidoreductases (AAORs) are enzymes capable of reducing toxic furan aldehydes to their less toxic alcohol counterparts. nih.gov This enzymatic reduction is a key detoxification strategy in some microorganisms. nih.gov

The table below summarizes various catalytic systems and their potential applications to the transformations of furan-containing aldehydes and ethers.

| Catalyst Type | Catalyst Example | Transformation Type | Potential Application to Target Molecule |

| Lewis Acid | Yb(OTf)₃ | Intramolecular [3+2] Cycloaddition | Formation of fused heterocyclic systems |

| Transition Metal | CuCl | Intramolecular Cyclization | Synthesis of benzo[b]furan-like structures |

| Transition Metal | Zirconium(IV) chloride, Silver acetate | Catalyst-dependent selective cyclization | Selective formation of different fused ring products |

| Electrochemical | - | Electrocatalytic Rearrangement/Cyclization | Rearrangement and cyclization of the ether linkage |

| Enzyme (Biocatalyst) | Aldehyde/Alcohol Oxidoreductase (AAOR) | Aldehyde Reduction | Reduction of the benzaldehyde group to a benzyl (B1604629) alcohol |

Research Findings on the Coordination Chemistry of this compound Remain Undisclosed in Publicly Available Literature

Following an extensive search of scientific databases and publicly available literature, no specific research articles or detailed data could be found on the coordination chemistry and metal complexation of the chemical compound This compound . The investigation sought to uncover information regarding the design of ligands from this specific aldehyde, the synthesis and characterization of its metal complexes, and their potential catalytic applications, as per the requested detailed outline.

The search encompassed targeted queries for Schiff base ligands derived from this compound, as well as its complexes with various transition metals including copper (Cu), cobalt (Co), nickel (Ni), zinc (Zn), and molybdenum (Mo). Further inquiries into the coordination modes, geometries, spectroscopic analysis, and catalytic uses of these potential complexes also yielded no relevant results.

While a significant body of research exists for the coordination chemistry of structurally related compounds, such as Schiff bases derived from furan-2-carbaldehyde or other substituted benzaldehydes, the unique "furan-2-ylmethoxy" ether linkage at the ortho position of the benzaldehyde appears to be a novel or currently unpublished scaffold for the applications specified.

Consequently, the generation of a scientifically accurate article adhering to the provided, specific outline on the coordination chemistry of this compound is not possible at this time. The absence of primary research data for this particular compound prevents a factual discussion on the following topics:

Coordination Chemistry and Metal Complexation

Catalytic Applications of Metal Complexes

This indicates a potential gap in the current chemical literature or that research on this specific molecule has not been published in accessible domains.

Application in Various Organic Transformations (e.g., oxidation of alcohols, Henry reaction)

There is no available scientific literature detailing the application of metal complexes of 2-(Furan-2-ylmethoxy)benzaldehyde in the oxidation of alcohols or the Henry reaction. Research in these areas typically employs other types of ligands. For instance, the catalytic oxidation of alcohols often utilizes metal complexes with ligands such as those based on bipyridine or Schiff bases, which are structurally distinct from the target compound. Similarly, the asymmetric Henry reaction is often catalyzed by copper(II) complexes of chiral ligands, but none of the documented examples include this compound.

Mechanistic Investigations of Catalytic Cycles

In the absence of any reported catalytic activity for metal complexes of this compound, there are consequently no mechanistic investigations or proposed catalytic cycles involving this compound. Mechanistic studies are contingent upon the observation of catalytic performance, which has not been documented for this specific ligand-metal system.

Electrochemical Properties of Metal Complexes

No studies on the electrochemical properties of metal complexes derived from this compound have been found in the surveyed literature. The electrochemical behavior of a metal complex is intrinsically linked to the nature of the ligand and the metal center. While the electrochemical properties of numerous other metal complexes, including those with furan-containing structures or benzaldehyde (B42025) derivatives, have been investigated, data for complexes of this compound are absent.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Key Synthon for Complex Molecular Architectures

The strategic combination of a furan (B31954) ring and a benzaldehyde (B42025) group within one molecule makes 2-(Furan-2-ylmethoxy)benzaldehyde a valuable synthon for constructing complex molecular frameworks. The aldehyde functionality serves as a reactive site for a variety of condensation and addition reactions, while the furan moiety can participate in cycloaddition reactions and other transformations, opening pathways to a wide array of intricate structures.

One of the primary applications of aldehydes in organic synthesis is the formation of Schiff bases through condensation with primary amines. nih.govgoogle.com These imine-containing compounds are not only stable but also serve as versatile intermediates for the synthesis of various heterocyclic compounds and coordination complexes. nih.gov The reaction of this compound with different primary amines can lead to a diverse library of Schiff bases with potential applications in medicinal chemistry and materials science.

Another significant reaction involving aldehydes is the Claisen-Schmidt condensation with ketones to form chalcones, which are α,β-unsaturated ketones. rsc.orgresearchgate.net Chalcones are well-recognized precursors for the synthesis of flavonoids and other heterocyclic compounds and exhibit a broad spectrum of biological activities. arizona.edu The use of this compound in such reactions allows for the incorporation of the furan-ether-phenyl motif into chalcone-based structures, potentially leading to novel therapeutic agents or functional materials.

Furthermore, the furan ring in this compound can act as a diene in Diels-Alder reactions, a powerful tool for the construction of six-membered rings with high stereocontrol. mdpi.commdpi.com This reactivity allows for the fusion of the furan-containing scaffold with various dienophiles, leading to complex polycyclic architectures that are otherwise difficult to access. nih.govnih.gov

| Reaction Type | Reactant | Product Type | Potential Applications |

| Schiff Base Formation | Primary Amines | Schiff Bases | Heterocyclic Synthesis, Coordination Chemistry, Medicinal Chemistry |

| Claisen-Schmidt Condensation | Ketones | Chalcones | Flavonoid Synthesis, Medicinal Chemistry, Materials Science |

| Diels-Alder Reaction | Dienophiles | Polycyclic Compounds | Complex Molecule Synthesis, Materials Science |

Precursor for Bio-based Polymers and Resins

The drive towards sustainable chemistry has spurred interest in utilizing biomass-derived platform molecules for the synthesis of polymers. Furan derivatives, obtainable from renewable resources, are at the forefront of this research. jmaterenvironsci.com this compound, with its furan component, is a promising candidate as a precursor for various bio-based polymers and resins.

Role in Epoxy Resin Formulations and Reactive Diluents

Epoxy resins are a critical class of thermosetting polymers with wide-ranging applications. A key challenge in their formulation is managing the viscosity for processing. Reactive diluents are employed to reduce viscosity and become an integral part of the cured polymer network. Furan-based compounds, such as those derived from furfuryl alcohol, have been investigated as bio-based reactive diluents for epoxy resins. magtech.com.cnrsc.org For instance, 2-[(Oxiran-2-ylmethoxy)methyl]furan, a glycidyl (B131873) ether of furfuryl alcohol, has been shown to be an effective reactive diluent for diglycidyl ether of bisphenol A (DGEBA) based epoxy resins. magtech.com.cnrsc.org

While direct studies on this compound as a reactive diluent are not extensively reported, its structural similarity to other furan-containing compounds suggests its potential in this area. The aldehyde group could potentially react with certain curing agents or undergo modification to an epoxy group, allowing it to be incorporated into the resin matrix. Furan-based amines, derived from furan aldehydes, have also been explored as curing agents for epoxy resins, offering good curing speeds and surface properties, particularly in low volatile organic compound (VOC) formulations. mdpi.com

| Compound | Role in Epoxy Resin | Key Findings | Reference |

| 2-[(Oxiran-2-ylmethoxy)methyl]furan | Reactive Diluent | Effectively reduces viscosity of DGEBA resins. | magtech.com.cnrsc.org |

| Furan-based amines | Curing Agent | Provide good curing speed and surface properties in low VOC formulations. | mdpi.com |

Design of Functional Polymeric Materials

The furan moiety in this compound offers a unique handle for designing functional polymeric materials. The reversible nature of the Diels-Alder reaction involving furan and a maleimide (B117702) has been exploited to create self-healing polymers. nih.gov Polymers incorporating furan groups can form cross-links via the Diels-Alder reaction, and these cross-links can be thermally reversed, allowing the material to be "healed" upon damage. While not directly demonstrated with this compound, its furan ring could theoretically be incorporated into polymer backbones or as side chains to impart such self-healing properties.

Furthermore, furan-based monomers can be used to synthesize a variety of polymers, including polyesters and polyamides. jmaterenvironsci.commagtech.com.cnnih.gov The aldehyde group of this compound could be oxidized to a carboxylic acid, which could then be used as a monomer in polycondensation reactions to produce polyesters or polyamides with the furan-ether-phenyl unit embedded in the polymer chain. Such polymers could exhibit unique thermal and mechanical properties derived from their specific chemical structure.

Building Block for Photoactive and Electronic Materials

Furan-containing compounds have garnered significant attention for their potential applications in photoactive and electronic materials. The furan ring is an electron-rich heterocycle that can participate in π-conjugated systems, which are essential for charge transport and light emission in organic electronic devices.

Aldehydes are valuable functional groups for appending chromophores onto polymer backbones. magtech.com.cn Furan- and thiophene-based chromophores with terminal aldehyde functions have been used to create photosensitive polymers. The aldehyde group of this compound could be similarly utilized to attach this furan-containing moiety to various polymer scaffolds, leading to materials with tailored photoresponsive properties.

Moreover, furan-based polymers, known as polyfurans, can be synthesized to be conductive and have been explored for applications in organic electronics. core.ac.uk While the polymerization of this compound itself into a conductive polymer has not been detailed, its furan ring suggests its potential as a monomer or a component in the synthesis of such materials. The electronic properties of the resulting polymer would be influenced by the benzaldehyde portion of the molecule. Research into organic light-emitting diodes (OLEDs) often involves the synthesis of novel organic semiconductors, and furan-containing molecules are considered promising candidates for these applications due to their favorable electronic and photophysical properties. researchgate.netarizona.eduresearchgate.net

| Material Type | Role of Furan-Containing Aldehyde | Potential Application |

| Photosensitive Polymers | Attachment of chromophores to polymer backbones | Photoresists, optical data storage |

| Conductive Polymers | Monomer for polymerization | Organic electronics, sensors |

| Organic Light-Emitting Diodes (OLEDs) | Building block for organic semiconductors | Displays, solid-state lighting |

Mechanistic Investigations of Biological Interactions in Vitro

Molecular Target Binding Studies

Understanding how a molecule like 2-(Furan-2-ylmethoxy)benzaldehyde binds to specific biological targets such as proteins, enzymes, and receptors is fundamental to characterizing its pharmacological profile.

The interaction of small molecules with proteins can lead to various functional outcomes, including allosteric modulation, where binding at a site other than the active site alters the protein's activity. For benzaldehyde (B42025) derivatives, a known mechanism of interaction involves the formation of a Schiff base. This occurs when the aldehyde group reacts with primary amino groups in proteins, such as the N-terminal valine of hemoglobin. This type of interaction can stabilize certain protein conformations, thereby modulating its function. For instance, some benzaldehyde compounds have been shown to allosterically modulate hemoglobin, increasing its oxygen affinity. mdpi.com

Table 1: Potential Protein Interactions of this compound

| Interaction Type | Potential Protein Target | Interacting Moiety | Consequence of Binding |

| Covalent (Schiff Base) | Hemoglobin | Aldehyde group | Allosteric modulation, stabilization of relaxed state |

| Non-covalent | Serum Albumin | Furan (B31954) and benzaldehyde rings | Alteration of protein secondary structure, thermal stabilization |

| Non-covalent | Various protein pockets | Aromatic rings | Hydrophobic and hydrogen bond interactions |

Enzymes are common targets for therapeutic drugs. The inhibitory activity of a compound against specific enzymes can provide insights into its potential biological effects.

Acetylcholinesterase (AChE): AChE is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. semanticscholar.org Its inhibition is a key strategy in the management of Alzheimer's disease. nih.govmdpi.com Benzaldehyde and benzofuran (B130515) derivatives have been investigated as AChE inhibitors. nih.govnih.gov The mechanism of inhibition by such compounds is often reversible and can be competitive or non-competitive, involving binding to the active site or an allosteric site of the enzyme. semanticscholar.org The interaction typically involves the aromatic parts of the molecule binding to the hydrophobic gorge of the AChE active site.

Cyclin-Dependent Kinase 5 (CDK5): CDK5 is an enzyme implicated in neuronal apoptosis (cell death) and neurodegenerative processes. nih.gov The inhibition of the cdk5/p25 pathway is a target for neuroprotective strategies. nih.gov While direct inhibition of CDK5 by this compound has not been reported, related compounds that modulate pathways involving CDK5 suggest that this could be a potential area of investigation. For example, some inhibitors can prevent the formation of the cdk5/p25 complex, which is a key step in its activation during neuronal stress. nih.gov

Table 2: Potential Enzyme Inhibition Profile of this compound

| Enzyme Target | Potential Mechanism of Inhibition | Rationale based on Structural Analogs |

| Acetylcholinesterase (AChE) | Reversible inhibition (competitive or non-competitive) | 2-Arylbenzofuran derivatives show AChE inhibitory activity. nih.govnih.gov |

| Cyclin-Dependent Kinase 5 (CDK5) | Indirect modulation via upstream pathways | Calpain inhibitors have been shown to prevent cdk5/p25 formation. nih.gov |

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a role in regulating glucose metabolism and inflammation. While there is no specific data on this compound, the assessment of its binding affinity for receptors like PPARγ would be a logical step in a comprehensive pharmacological workup. Such assessments are typically performed using radioligand binding assays or fluorescence-based techniques to determine the dissociation constant (Kd), which quantifies the affinity of the ligand for the receptor.

Computational Approaches in Bio-Molecular Interaction Prediction

Computational methods are invaluable for predicting and understanding how a small molecule like this compound might interact with biological targets, saving time and resources in the drug discovery process.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method could be used to model the interaction of this compound with the active sites of enzymes like AChE or CDK5. The simulation would calculate the binding energy, providing an estimate of the affinity of the compound for the protein. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking studies of similar benzaldehyde derivatives have been used to predict their binding modes within the active site of various enzymes.

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. MD simulations model the movement of atoms and molecules, providing a more dynamic picture of the binding interaction. This can help to confirm the stability of the binding pose predicted by docking and can reveal conformational changes in the protein or the ligand upon binding. Such simulations are crucial for validating the initial docking results and providing deeper insights into the mechanism of interaction at an atomic level.

Structure-Activity Relationship (SAR) Studies based on Molecular Features

The structure-activity relationship (SAR) of this compound and its analogues is a critical area of investigation for understanding how the distinct molecular features of these compounds contribute to their biological activity. SAR studies systematically alter parts of the molecular structure to observe the resulting changes in activity, providing insights into the key pharmacophoric elements. For this class of compounds, the primary features of interest are the furan ring, the benzaldehyde moiety, and the interconnecting ether linkage.

A number of aromatic aldehydes have been investigated for their potential to inhibit the polymerization of sickle hemoglobin (HbS) by acting directly on the hemoglobin. These compounds typically feature a benzaldehyde ring and a second ring structure, connected by a methoxy (B1213986) bridge positioned ortho to the aldehyde group. google.com This specific arrangement allows the second ring structure to interact with surface residues on the αF-helix of HbS. google.com

In the context of developing inhibitors for the ST2 (Stimulation-2) receptor, which is implicated in conditions like graft-versus-host disease, SAR studies have been conducted on 1-(furan-2-ylmethyl)pyrrolidine-based compounds. nih.govresearchgate.net These studies provide valuable information on the role of the furan moiety. By keeping other parts of the molecule constant and introducing various substituents on the furan ring, researchers can deduce its contribution to the molecule's inhibitory activity.

Furthermore, research into novel anticancer agents has explored hybrids of naphthoquinone and furan. In these studies, a series of derivatives are synthesized to evaluate their effects on cancer cell lines. mdpi.com For instance, the combination of a furan ring with a naphthoquinone and a 2-cyanoacryloyl group has been investigated to create new hybrid molecules with potential antitumor properties. mdpi.com The evaluation of these compounds helps to elucidate the SAR of the furan component within a more complex molecular framework.

The following table summarizes the key molecular features of this compound and the insights gained from SAR studies on related compounds.

| Molecular Feature | Significance in SAR | Insights from Analogues |

| Furan Ring | The heterocyclic furan ring can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets. Its substitution pattern can significantly modulate activity. | In ST2 inhibitors, the furan moiety is a core component, and its modification is a key strategy in optimizing inhibitory potency. nih.govresearchgate.net In anticancer hybrids, the furan ring serves as a scaffold to link different pharmacophores. mdpi.com |

| Benzaldehyde Group | The aldehyde functional group is a known reactive moiety that can form covalent bonds (Schiff bases) with amine residues, such as lysine, in proteins. Its position on the benzene (B151609) ring is crucial for orienting the molecule within a binding site. | Aromatic aldehydes are known to increase the oxygen affinity of hemoglobin, which is a therapeutic strategy for sickle cell disease. nih.gov The ortho-position of the aldehyde relative to the methoxy bridge is important for interaction with the αF-helix of HbS. google.com |

| Ether Linkage (-O-CH₂-) | The methoxy bridge provides flexibility and specific geometry, positioning the furan and benzaldehyde rings at an optimal distance and orientation for interaction with a biological target. | In benzaldehyde-based hemoglobin modulators, the methoxy bridge allows the second ring structure to extend into the α-cleft of hemoglobin. google.com |

These SAR studies on analogous compounds underscore the importance of each molecular component of the this compound scaffold. The interplay between the furan ring, the benzaldehyde group, and the ether linkage is essential for the biological activity observed in related molecules. Future research focusing directly on this compound will be necessary to delineate its specific SAR profile.

Future Research Directions and Emerging Paradigms

Development of Sustainable Synthetic Methodologies

The future of chemical manufacturing hinges on the adoption of green and sustainable practices. For 2-(Furan-2-ylmethoxy)benzaldehyde, a key research thrust will be the development of eco-friendly synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. Current methodologies often rely on traditional synthetic pathways that may involve harsh reagents and generate significant environmental burdens.

Future research is expected to focus on:

Biomass-Derived Precursors: Leveraging the furan (B31954) ring's origin from biomass-derived furfural (B47365), research will aim to develop fully integrated processes that convert raw lignocellulosic biomass into this compound. This involves optimizing the extraction and conversion of hemicellulose to furfural and subsequently to furfuryl alcohol, a key intermediate. frontiersin.org

Green Solvents and Catalysts: A shift away from volatile organic solvents towards greener alternatives like water, supercritical fluids, or bio-based solvents is anticipated. The exploration of heterogeneous catalysts, such as acidic resins and zeolites, which can be easily recovered and recycled, will be crucial. nih.govrsc.org For instance, the use of montmorillonite (B579905) K10, a low-cost and environmentally friendly clay mineral, has shown promise in the etherification of furfuryl alcohol. nih.govrsc.org

One-Pot Syntheses: Designing cascade reactions where multiple synthetic steps are carried out in a single reactor will improve efficiency and reduce waste. researchgate.net A one-pot reductive etherification of furfural directly to furfuryl ethers is a promising strategy that could be adapted for the synthesis of the target molecule. mdpi.comresearchgate.net

Advanced Spectroscopic and Structural Analysis Techniques

A thorough understanding of the structural and electronic properties of this compound is fundamental for predicting its reactivity and designing new applications. While standard techniques provide basic characterization, future research will employ more sophisticated methods to gain deeper insights.

Emerging analytical paradigms include:

Coupled Hyphenated Techniques: The use of directly coupled techniques such as High-Performance Liquid Chromatography-Nuclear Magnetic Resonance-Mass Spectrometry (HPLC-NMR-MS) will be invaluable for the analysis of reaction mixtures and the identification of metabolites in biological studies. nih.govfrontiersin.org This approach provides comprehensive structural information in a single run, saving time and resources. nih.govfrontiersin.org

In-depth NMR Studies: Advanced NMR techniques, including two-dimensional correlation spectroscopy (COSY, HSQC, HMBC) and solid-state NMR, will be employed to elucidate the precise three-dimensional structure and conformational dynamics of the molecule. Isotope labeling, particularly with deuterium (B1214612), can aid in assigning complex NMR spectra and understanding reaction mechanisms. mdpi.comresearchgate.net

Computational Modeling: Quantum chemical calculations, such as Density Functional Theory (DFT), will be used to complement experimental data. researchgate.netresearchgate.net These theoretical models can predict spectroscopic properties, elucidate electronic structure, and provide insights into reaction pathways and intermolecular interactions. researchgate.netresearchgate.net

Exploration of Novel Catalytic Systems

The discovery of highly efficient and selective catalysts is paramount for the sustainable synthesis of this compound. Future research will move beyond traditional acid and base catalysts to explore innovative catalytic systems with enhanced performance and recyclability.

Areas of focus will include:

Heterogeneous Catalysts: The development of robust solid acid catalysts, such as sulfonated mesoporous silica (B1680970) (SBA-15-SO3H) and metal oxides (e.g., ZrO2), will be a priority. researchgate.netqualitas1998.net These materials offer high stability, large surface areas, and the potential for shape-selective catalysis. researchgate.netqualitas1998.net

Bifunctional Catalysts: For multi-step syntheses, catalysts possessing both acidic and metallic sites will be explored. For instance, palladium supported on activated carbon (Pd/C) has been shown to be effective in the reductive etherification of furfural. mdpi.comresearchgate.net

Phase-Transfer Catalysts: The use of phase-transfer catalysts, such as perfluoroalkylated diaza-crown ethers, could enhance reaction rates and facilitate the use of biphasic solvent systems, simplifying product separation and catalyst recycling. nih.gov

Integration into Smart Materials and Responsive Systems

The unique chemical structure of this compound, combining the reactive furan moiety with the versatile benzaldehyde (B42025) group, makes it an attractive building block for the creation of advanced materials with tailored properties.

Future research directions may involve:

Furan-Based Polymers: The furan group can participate in Diels-Alder reactions, a powerful tool for creating reversible cross-links in polymers. This could enable the development of self-healing materials and recyclable thermosets. rsc.org Research into furan-based conjugated polymers with tunable bandgaps is also a growing field. rsc.org

Responsive Drug Delivery Systems: Furan-functionalized copolymers can self-assemble into nanoparticles that can encapsulate therapeutic agents. utoronto.canih.gov The aldehyde group on the benzaldehyde moiety could be used for further functionalization, such as attaching targeting ligands for site-specific drug delivery. utoronto.canih.gov

Functional Copolymers: The incorporation of this compound into copolymers could impart specific functionalities. For instance, it could be integrated into thermoresponsive polymers or polyelectrolytes to create materials that respond to changes in their environment. acs.org

Deeper Mechanistic Understanding of Molecular Interactions with Biological Systems

The furan and benzaldehyde motifs are present in numerous biologically active compounds, suggesting that this compound and its derivatives may possess interesting pharmacological properties. nih.govnih.govnih.gov Future research will focus on elucidating these potential activities and understanding the underlying molecular mechanisms.

Key areas for investigation include:

Biological Screening: The compound and its derivatives will be screened against a wide range of biological targets, including enzymes, receptors, and whole cells, to identify potential therapeutic applications such as anticancer, antibacterial, or antifungal activities. nih.govnih.govnih.gov

Molecular Docking and Modeling: Computational studies will be employed to predict and rationalize the binding of this compound derivatives to biological targets. nih.gov This can guide the design of more potent and selective compounds.

Metabolism and Toxicological Studies: Understanding how the compound is metabolized in biological systems is crucial for its development as a therapeutic agent. Techniques like HPLC-MS will be used to identify metabolites and assess the compound's safety profile. nih.govnih.gov

Q & A

Basic: What laboratory-scale synthetic methods are effective for producing 2-(Furan-2-ylmethoxy)benzaldehyde, and what reaction conditions optimize yield?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution or Williamson etherification. For example, reacting 2-hydroxybenzaldehyde with furfuryl bromide under alkaline conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetone at 60–80°C for 12–24 hours . Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the product. Optimization includes:

- Catalyst: Use of phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency.

- Solvent: DMF improves solubility but may require post-reaction neutralization.

- Temperature: Moderate heating (60–80°C) balances reaction rate and side-product formation.

Table 1: Comparison of Synthetic Approaches

| Method | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Williamson Etherification | DMF | K₂CO₃ | 72–85 | |

| Nucleophilic Substitution | Acetone | TBAB | 65–78 |

Basic: What spectroscopic techniques (NMR, IR) and crystallographic methods are critical for confirming the structure of this compound?

Methodological Answer:

- NMR:

- ¹H NMR: Key signals include the aldehyde proton (δ 9.8–10.2 ppm) and furan methoxy protons (δ 4.8–5.2 ppm). Aromatic protons appear as multiplets (δ 6.5–8.0 ppm) .

- ¹³C NMR: The aldehyde carbon resonates at δ 190–195 ppm, while the furan carbons appear at δ 110–150 ppm.

- IR: Strong absorption at ~1700 cm⁻¹ confirms the aldehyde C=O stretch.

- X-ray Crystallography: Single-crystal analysis (e.g., using ORTEP-III ) reveals bond lengths (e.g., C–O ether bond: ~1.36 Å) and dihedral angles between aromatic and furan rings (e.g., 78.3° in related compounds) .

Basic: What are the key stability considerations and degradation pathways for this compound under ambient storage?

Methodological Answer:

- Degradation Pathways:

- Oxidation of the aldehyde group to carboxylic acid under prolonged exposure to air.

- Hydrolysis of the ether linkage in acidic or alkaline conditions.

- Storage Recommendations:

- Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation.

- Use desiccants to avoid moisture-induced hydrolysis .

- Stability Testing: Monitor via TLC or HPLC for aldehyde integrity over time.

Advanced: How can computational chemistry (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP ) and basis sets (e.g., 6-31G*) predicts:

- Electrostatic Potential Maps: Identify nucleophilic/electrophilic sites (e.g., aldehyde carbon).

- HOMO-LUMO Gaps: Correlate with experimental UV-Vis spectra; gaps <4 eV suggest visible-light absorption.

- Reactivity Descriptors: Fukui indices quantify susceptibility to electrophilic attack at the aldehyde group.

Table 2: DFT-Calculated Properties of Related Benzaldehyde Derivatives

| Property | Value (eV) | Reference |

|---|---|---|

| HOMO-LUMO Gap | 3.8–4.2 | |

| Aldehyde C Charge | +0.35 |

Advanced: What non-covalent interactions dominate the crystal packing of benzaldehyde derivatives like this compound, and how are they characterized?

Methodological Answer:

X-ray diffraction reveals:

- Weak Hydrogen Bonds: C–H···O interactions between aldehyde protons and ether oxygen (distance: ~2.8 Å) .

- CH-π Interactions: Aromatic C–H groups and furan π-systems (distance: ~3.1–3.5 Å) stabilize stacking .

- Torsional Angles: Dihedral angles between aromatic rings influence packing efficiency (e.g., 78.3° in dialdehydes ).

Methodological Steps:

Grow single crystals via slow evaporation (e.g., ethanol/water).

Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å).

Refine structures using software like SHELXL .

Advanced: What methodological approaches are used to study the aldehyde group's reactivity in nucleophilic addition reactions for this compound?

Methodological Answer:

- Kinetic Studies: Monitor reaction progress with hydrazine or hydroxylamine via UV-Vis spectroscopy (λ = 250–300 nm for hydrazone formation).

- Mechanistic Probes:

- Isotopic labeling (¹⁸O in aldehyde) to trace oxygen exchange in acidic media.

- Hammett plots to assess electronic effects of substituents on reaction rates.

- Computational Modeling: Transition-state optimization (DFT) identifies steric/electronic barriers to nucleophilic attack .

Example Reaction:

Condensation with amines to form Schiff bases, optimized at pH 4–5 (acetic acid buffer) and 25–40°C .

Notes

- Safety: Follow SDS guidelines for handling aldehydes (e.g., use fume hoods, avoid skin contact) .

- Data Sources: Excludes non-academic platforms (e.g., benchchem.com ) per requirements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.